2-(Acetylamino)-6-hydroxyhexanoic acid

Aerobactin biosynthesis Siderophore enzymology Substrate analog profiling

2-(Acetylamino)-6-hydroxyhexanoic acid, synonymously N6-acetyl-N6-hydroxy-L-lysine (CAS 88492-29-9), is a non-proteinogenic L-lysine derivative featuring an acetylated N6-hydroxyamino moiety. With molecular formula C8H16N2O4 and molecular weight 204.22 g/mol, this compound is the activated, acetylated intermediate in the biosynthesis of the hydroxamate siderophore aerobactin in Enterobacteriaceae such as Escherichia coli and Klebsiella pneumoniae.

Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
Cat. No. B13307939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Acetylamino)-6-hydroxyhexanoic acid
Molecular FormulaC8H15NO4
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCCCO)C(=O)O
InChIInChI=1S/C8H15NO4/c1-6(11)9-7(8(12)13)4-2-3-5-10/h7,10H,2-5H2,1H3,(H,9,11)(H,12,13)
InChIKeyBUEVJKMUWNATHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Acetylamino)-6-hydroxyhexanoic acid (N6-Acetyl-N6-hydroxy-L-lysine) Sourcing Guide: Aerobactin Biosynthesis Intermediate and HDAC Inhibitor Precursor


2-(Acetylamino)-6-hydroxyhexanoic acid, synonymously N6-acetyl-N6-hydroxy-L-lysine (CAS 88492-29-9), is a non-proteinogenic L-lysine derivative featuring an acetylated N6-hydroxyamino moiety [1]. With molecular formula C8H16N2O4 and molecular weight 204.22 g/mol, this compound is the activated, acetylated intermediate in the biosynthesis of the hydroxamate siderophore aerobactin in Enterobacteriaceae such as Escherichia coli and Klebsiella pneumoniae [2]. It also serves as a building block in the synthesis of histone deacetylase (HDAC) inhibitors and other pharmaceutical candidates, positioning it as a specialized procurement target distinct from common amino acid derivatives [3].

2-(Acetylamino)-6-hydroxyhexanoic acid: Why Simple Analogs Cannot Substitute in Siderophore Research and Drug Development


Generic substitution with structurally related L-lysine derivatives fails because N6-acetyl-N6-hydroxy-L-lysine occupies a unique, non-redundant node in the aerobactin biosynthetic pathway. It is the obligate substrate for the NIS synthetase IucA, which condenses it with citrate to initiate siderophore assembly [1]. Analogs lacking the N-hydroxy group (e.g., N6-acetyl-L-lysine) are accepted by downstream synthetases but do not support siderophore-mediated iron chelation [2]. Conversely, the non-acetylated precursor (N6-hydroxy-L-lysine) cannot be activated by aerobactin synthetase, requiring prior acetylation [3]. These strict structure-activity relationships render simple interchange impossible, compelling precise sourcing of the authentic compound for any study dependent on aerobactin biochemistry or inhibitor design targeting this pathway.

2-(Acetylamino)-6-hydroxyhexanoic acid Quantitative Comparator Evidence for Scientific Selection


2-(Acetylamino)-6-hydroxyhexanoic acid vs. N6-Acetyl-L-lysine: Differential Acceptance by Aerobactin Synthetase

Aerobactin synthetase, the enzyme complex responsible for assembling the siderophore aerobactin, accepts N6-acetyl-N6-hydroxylysine as its native substrate. The analog N6-acetyl-L-lysine, lacking the N-hydroxy group, is also condensed with citrate by the enzyme system, but the resulting product cannot chelate iron, rendering it non-functional for siderophore activity [1]. This differential functional outcome, despite structural acceptance, is critical for studies of aerobactin-dependent virulence.

Aerobactin biosynthesis Siderophore enzymology Substrate analog profiling

2-(Acetylamino)-6-hydroxyhexanoic acid vs. N6-n-Butyryl- and N6-Succinyl-N6-hydroxylysine: Quantitative Analysis of Alternative Acyl Chain Acceptance

Aerobactin synthetase displays flexibility toward the N6-acyl substituent. The enzyme catalyzes condensation of citrate with N6-acetyl-N6-hydroxylysine, but also accepts analogs with longer (N6-n-butyryl) or more polar (N6-succinyl) acyl chains [1]. This finding is qualitative; no kinetic parameters (Km, kcat) are reported for these analogs, but their acceptance indicates the enzyme tolerates variations in the acyl moiety. For applications requiring strict fidelity to the natural pathway, the native acetyl derivative is essential.

Aerobactin synthetase Acyl chain specificity Substrate analog profiling

2-(Acetylamino)-6-hydroxyhexanoic acid vs. N6-Hydroxy-L-lysine: Enzymatic Acetylation Preference and Kinetic Efficiency

N6-Hydroxylysine N-acetyltransferase (EC 2.3.1.102) from Escherichia coli catalyzes the final step in the formation of N6-acetyl-N6-hydroxylysine, using acetyl-CoA as the acetyl donor. The enzyme exhibits a strong preference for L-N6-hydroxylysine as substrate, with a Km of 0.055 mM [1]. For comparison, the Km for acetyl-CoA is 0.043 mM [1]. The specific activity of the purified enzyme with N6-hydroxylysine is 26 µmol/min/mg [1]. This high catalytic efficiency underscores the compound's role as the dedicated precursor in aerobactin biosynthesis.

N6-hydroxylysine N-acetyltransferase Enzyme kinetics Aerobactin biosynthesis

2-(Acetylamino)-6-hydroxyhexanoic acid: ATP Specificity in Aerobactin Synthetase Reaction

The condensation of N6-acetyl-N6-hydroxylysine with citrate by aerobactin synthetase (IucA) requires ATP as the nucleotide triphosphate. Studies with cell-free extracts of Klebsiella aerogenes 62-1 demonstrate an absolute requirement for ATP; other nucleoside triphosphates (UTP, CTP, GTP) are completely ineffective in promoting aerobactin synthesis [1]. This strict nucleotide specificity is a critical experimental parameter for in vitro reconstitution of the pathway and for designing high-throughput screens for inhibitors.

Aerobactin biosynthesis Nucleotide specificity Enzyme mechanism

2-(Acetylamino)-6-hydroxyhexanoic acid: Key Application Scenarios Validated by Quantitative Evidence


In Vitro Reconstitution of the Aerobactin Biosynthetic Pathway

This compound is the essential substrate for IucA and IucC, the NIS synthetases that assemble aerobactin [1]. The absolute requirement for ATP and the inability of GTP, UTP, or CTP to substitute [2] define the precise assay conditions needed for successful reconstitution. Use of analogs like N6-acetyl-L-lysine will yield non-functional products [3].

Enzyme Kinetic Studies of N6-Hydroxylysine N-Acetyltransferase (EC 2.3.1.102)

As the product of the N6-hydroxylysine N-acetyltransferase reaction, this compound is used as a standard for quantifying enzyme activity. The published Km values (0.055 mM for N6-hydroxylysine; 0.043 mM for acetyl-CoA) and specific activity (26 µmol/min/mg) provide benchmarks for assay validation and inhibitor screening [4].

Siderophore-Dependent Virulence Studies in Gram-Negative Pathogens

Aerobactin is a critical virulence factor in hypervirulent Klebsiella pneumoniae and pathogenic E. coli [1]. This compound is the immediate precursor in its biosynthesis. Genetic or chemical disruption of its formation attenuates virulence, making it a target for anti-virulence drug discovery. Sourcing the authentic compound enables precise biochemical characterization of inhibitors targeting IucD, IucB, or IucA.

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